amine CAS No. 1042608-39-8](/img/structure/B1385942.png)
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine, also known as MTPT, is a synthetic compound that has been studied extensively in recent years due to its potential applications in drug discovery, drug design, and medical research. MTPT is a derivative of the amino acid thienylalanine and has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. MTPT has been used in the synthesis of several compounds, such as thienylalanine derivatives, peptides, and peptidomimetics. In addition, MTPT has been used to study the structure and function of proteins, enzymes, and receptors.
Wissenschaftliche Forschungsanwendungen
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been studied extensively in recent years due to its potential applications in drug discovery, drug design, and medical research. [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been used in the synthesis of several compounds, such as thienylalanine derivatives, peptides, and peptidomimetics. Furthermore, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been used to study the structure and function of proteins, enzymes, and receptors.
Wirkmechanismus
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. The exact mechanism of action of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses.
Biochemische Und Physiologische Effekte
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has anti-inflammatory, anti-cancer, and antifungal properties. In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the transcription factor NF-κB. [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has also been found to have an anti-diabetic effect, as it has been found to reduce the levels of glucose in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine has been found to have a variety of biological activities, making it a useful tool for studying the structure and function of proteins, enzymes, and receptors. The main limitation of using [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential applications of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine in drug discovery, drug design, and medical research are vast. Future research should focus on further elucidating the exact mechanism of action of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine and its potential therapeutic uses. In addition, further research should be conducted to investigate the effects of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine on other biological processes, such as cell signaling pathways and gene expression. Finally, further research should be conducted to investigate the potential side effects of [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine, as well as its potential toxicity.
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLJXQCIRDXXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)
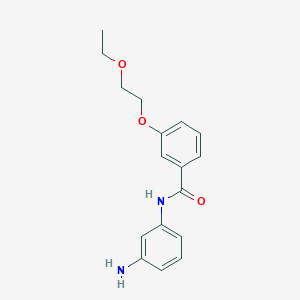
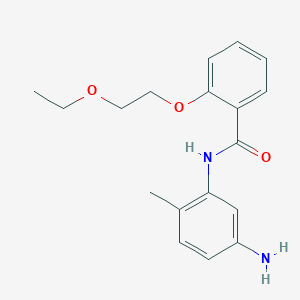
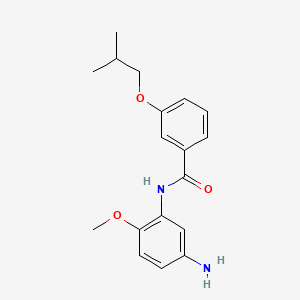


![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)

![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
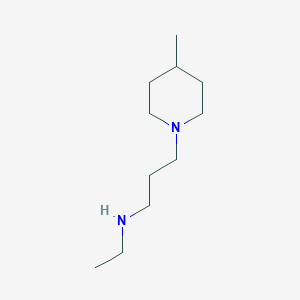
![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)
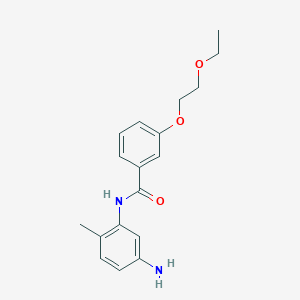
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)